7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethylpyrazolyl group, and a methoxyethyl group attached to a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.
Attachment of the Dimethylpyrazolyl Group: The dimethylpyrazolyl group can be attached through a cyclization reaction involving a diketone and hydrazine.
Addition of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a methoxyethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its purine core is a common motif in many biologically active molecules, suggesting possible applications in the treatment of diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure suggests it may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-chlorobenzyl)-8-(1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, dimethylpyrazolyl group, and methoxyethyl group in a single molecule provides a unique scaffold for further chemical modifications and biological evaluations.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-13-10-14(2)28(24-13)20-23-18-17(27(20)12-15-6-5-7-16(22)11-15)19(29)26(8-9-31-4)21(30)25(18)3/h5-7,10-11H,8-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKJDABLDPAGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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